1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-methylpiperidine
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Overview
Description
1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-methylpiperidine is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the benzenesulfonyl and piperidinyl groups in the structure suggests that this compound may exhibit unique chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-methylpiperidine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the triazoloquinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzenesulfonyl group: This step may involve the sulfonylation of the triazoloquinazoline core using benzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the piperidinyl group: The final step may involve the nucleophilic substitution of a suitable leaving group with 4-methylpiperidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-methylpiperidine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-methylpiperidine
- 3-(Benzenesulfonyl)-5-(4-methylpiperidin-1-yl)triazolo[1,5-a]pyrimidine
- 3-(Benzenesulfonyl)-5-(4-methylpiperidin-1-yl)triazolo[1,5-a]benzimidazole
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the triazoloquinazoline core and the presence of both benzenesulfonyl and piperidinyl groups. These features may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-(benzenesulfonyl)-5-(4-methylpiperidin-1-yl)triazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-15-11-13-25(14-12-15)19-17-9-5-6-10-18(17)26-20(22-19)21(23-24-26)29(27,28)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDNRZZGCQJYLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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